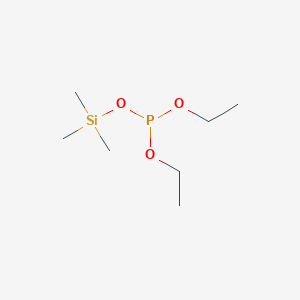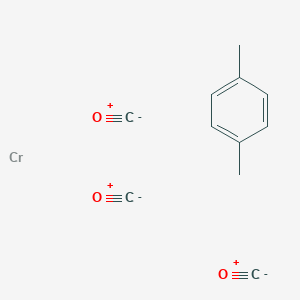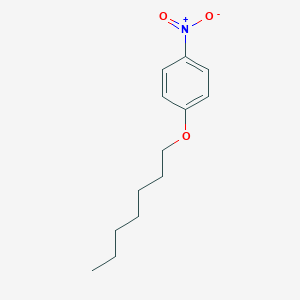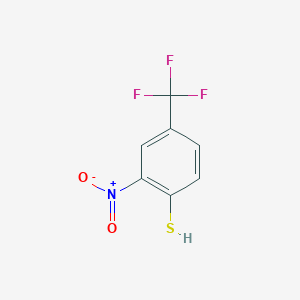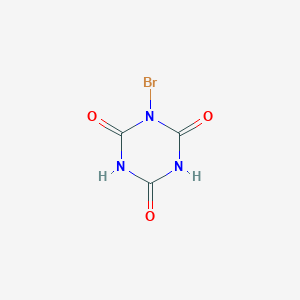
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves the bromination of cyanuric acid. This can be achieved through the reaction of cyanuric acid with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where cyanuric acid is continuously fed into a reactor containing bromine and a solvent. The reaction mixture is then subjected to controlled temperature and pressure conditions to optimize the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazine derivatives with various functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazine ring.
Cycloaddition Reactions:
Applications De Recherche Scientifique
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to the disruption of cellular processes. The bromine atom plays a crucial role in enhancing the reactivity of the compound, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione:
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro-: A chlorinated derivative with similar reactivity but different physical properties.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-iodo-: An iodinated derivative with enhanced reactivity due to the larger atomic size of iodine.
Uniqueness
1-Bromo-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the bromine atom, which imparts distinct reactivity and physical properties compared to its non-brominated and other halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution and cycloaddition reactions, making it a valuable intermediate in synthetic chemistry.
Propriétés
Numéro CAS |
15114-35-9 |
|---|---|
Formule moléculaire |
C3H2BrN3O3 |
Poids moléculaire |
207.97 g/mol |
Nom IUPAC |
1-bromo-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H2BrN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) |
Clé InChI |
MWSLLEWOGABAFW-UHFFFAOYSA-N |
SMILES |
C1(=O)NC(=O)N(C(=O)N1)Br |
SMILES canonique |
C1(=O)NC(=O)N(C(=O)N1)Br |
Key on ui other cas no. |
15114-35-9 |
Synonymes |
BICA-Na bromoisocyanuric acid bromoisocyanuric acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

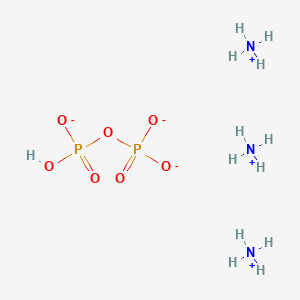
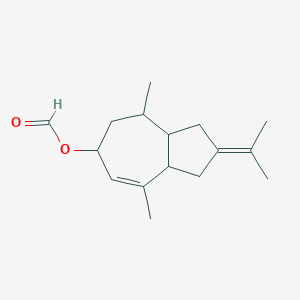
![[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate](/img/structure/B78947.png)

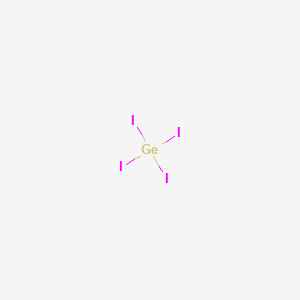
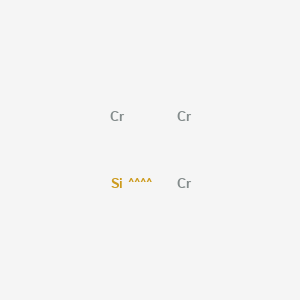
![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)

